(4-Benzyloxyaminobutyl)carbamic acid benzyl ester
Overview
Description
(4-Benzyloxyaminobutyl)carbamic acid benzyl ester is a chemical compound with the molecular formula C_18H_23NO_3 It is characterized by the presence of a benzyloxy group attached to an aminobutyl chain, which is further linked to a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester typically involves the reaction of 4-aminobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with benzyl alcohol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxyaminobutyl)carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various carbamate and ester derivatives.
Scientific Research Applications
(4-Benzyloxyaminobutyl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): A structurally related compound with similar functional groups.
N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: Another compound with a carbamate moiety.
Uniqueness
(4-Benzyloxyaminobutyl)carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy group, in particular, provides unique opportunities for chemical modifications and applications in various fields.
Properties
IUPAC Name |
benzyl N-[4-(phenylmethoxyamino)butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-19(23-15-17-9-3-1-4-10-17)20-13-7-8-14-21-24-16-18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWVKXOZPCBNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCNOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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